molecular formula C24H22N12O2S B11482112 2-({4-ethyl-5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(1-methyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]acetamide

2-({4-ethyl-5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(1-methyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]acetamide

Cat. No.: B11482112
M. Wt: 542.6 g/mol
InChI Key: WIMHGVGVWDEQHC-UHFFFAOYSA-N
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Description

2-({4-ETHYL-5-[(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-[4-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-1,2,5-OXADIAZOL-3-YL]ACETAMIDE is a complex organic compound that features multiple heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the tetrazole and triazole rings, followed by their functionalization and coupling with other heterocyclic units. Common reagents used in these steps include azides, nitriles, and various catalysts to facilitate the formation of the heterocyclic rings.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of nitro groups can produce corresponding amines.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may have therapeutic potential due to its unique structure and functional groups.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-({4-ETHYL-5-[(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-[4-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-1,2,5-OXADIAZOL-3-YL]ACETAMIDE apart is its unique combination of multiple heterocyclic rings, which can confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C24H22N12O2S

Molecular Weight

542.6 g/mol

IUPAC Name

2-[[4-ethyl-5-[(5-phenyltetrazol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(1-methylbenzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]acetamide

InChI

InChI=1S/C24H22N12O2S/c1-3-35-18(13-36-30-21(28-33-36)15-9-5-4-6-10-15)27-29-24(35)39-14-19(37)26-22-20(31-38-32-22)23-25-16-11-7-8-12-17(16)34(23)2/h4-12H,3,13-14H2,1-2H3,(H,26,32,37)

InChI Key

WIMHGVGVWDEQHC-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=NON=C2C3=NC4=CC=CC=C4N3C)CN5N=C(N=N5)C6=CC=CC=C6

Origin of Product

United States

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